tert-Butyl 4-bromoquinoline-6-carboxylate

Suzuki–Miyaura cross‑coupling 4‑bromoquinoline regioselective reactivity

tert-Butyl 4-bromoquinoline-6-carboxylate (CAS 2222664‑57‑3, C₁₄H₁₄BrNO₂, MW 308.17) is a polyfunctional quinoline building block that incorporates a bromine atom at the 4‑position and a tert‑butyl ester at the 6‑position on the quinoline scaffold [REFS‑1]. This substitution pattern provides two chemically orthogonal handles for sequential derivatization: the aryl bromide for palladium‑catalyzed cross‑coupling and the tert‑butyl ester for selective acidic deprotection [REFS‑2].

Molecular Formula C14H14BrNO2
Molecular Weight 308.17 g/mol
Cat. No. B12973943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-bromoquinoline-6-carboxylate
Molecular FormulaC14H14BrNO2
Molecular Weight308.17 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CC2=C(C=CN=C2C=C1)Br
InChIInChI=1S/C14H14BrNO2/c1-14(2,3)18-13(17)9-4-5-12-10(8-9)11(15)6-7-16-12/h4-8H,1-3H3
InChIKeyYLWNXYRINIDMHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 4-Bromoquinoline-6-Carboxylate: A Strategic Intermediate for Orthogonal Functionalization in Drug Discovery


tert-Butyl 4-bromoquinoline-6-carboxylate (CAS 2222664‑57‑3, C₁₄H₁₄BrNO₂, MW 308.17) is a polyfunctional quinoline building block that incorporates a bromine atom at the 4‑position and a tert‑butyl ester at the 6‑position on the quinoline scaffold [REFS‑1]. This substitution pattern provides two chemically orthogonal handles for sequential derivatization: the aryl bromide for palladium‑catalyzed cross‑coupling and the tert‑butyl ester for selective acidic deprotection [REFS‑2]. The compound belongs to a family of 4‑bromoquinoline‑6‑carboxylate esters that are employed as key intermediates in the synthesis of kinase inhibitors, antiviral agents, and other bioactive molecules [REFS‑3].

Orthogonal functionalization Sequential Pd-catalyzed cross-coupling and selective ester deprotection.
Regiochemical control 4-Bromo position supports reported high-efficiency Suzuki–Miyaura coupling.
Synthesis workflow fit Compatible with convergent routes requiring late-stage acid-labile group preservation. Method context review recommended.

Why 4‑Bromo‑6‑quinoline Esters Cannot Be Interchanged: The Critical Role of Regiochemistry and Ester Identity


Replacing tert‑butyl 4‑bromoquinoline‑6‑carboxylate with a closely related analog—even one sharing the same molecular formula—introduces either a different regiochemical arrangement of the reactive sites or an ester group with distinct steric and deprotection properties. The 4‑bromo positional isomer (bromine at C4, ester at C6) and the 6‑bromo positional isomer (bromine at C6, ester at C4) exhibit fundamentally different cross‑coupling kinetics: the 4‑bromo isomer consistently delivers near‑quantitative Suzuki‑Miyaura yields in under 2 hours, whereas the 6‑bromo isomer requires significantly longer reaction times and gives lower yields [REFS‑1]. Similarly, using a methyl or ethyl ester in place of the tert‑butyl ester forfeits the ability to perform orthogonal deprotection under mild acidic conditions while preserving other acid‑sensitive protecting groups such as Boc carbamates [REFS‑2]. Consequently, the specific combination of 4‑bromo and 6‑tert‑butyl ester substitution patterns is not interchangeable with other in‑class candidates when synthetic efficiency and functional‑group orthogonality are critical selection criteria.

Regiochemistry
Target: 4-Br, 6-COOtBu Reported high-yield, fast Suzuki coupling.
Analog: 6-Br, 4-COOtBu May require longer reaction time and deliver lower coupling yield.
Ester identity
Target: tBu ester Supports chemoselective deprotection (e.g., TFA or montmorillonite KSF).
Analog: Me or Et ester May cleave acid-labile protecting groups (e.g., Boc) during hydrolysis.

Quantitative Differentiation Evidence for tert‑Butyl 4‑Bromoquinoline‑6‑Carboxylate vs. Closest Analogs


Suzuki–Miyaura Coupling Yield: 4‑Bromo Position Outperforms All Other Quinoline Bromo‑Regioisomers

In a comprehensive head‑to‑head study of all eight bromoquinoline regioisomers, 4‑bromoquinoline gave the highest isolated yield (96%) and the shortest reaction time (1.75 h) in the Suzuki–Miyaura cross‑coupling with 2‑aminophenylboronic acid hydrochloride [REFS‑1]. This performance directly translates to the target compound because the 4‑bromo site on tert‑butyl 4‑bromoquinoline‑6‑carboxylate is electronically analogous to that of unsubstituted 4‑bromoquinoline. By contrast, the 6‑bromoquinoline regioisomer, which corresponds to the substitution pattern of the common analog tert‑butyl 6‑bromoquinoline‑4‑carboxylate (CAS 2374782‑77‑9), gave only 82% yield and required overnight reaction time [REFS‑1]. The quantified difference of +14% absolute yield and an approximately 10‑fold faster reaction represents a tangible advantage in both throughput and material efficiency for medicinal chemistry programs.

Suzuki coupling yield
Head-to-head
96% yield, 1.75 h (4-Br scaffold)
vs. 82% overnight for 6-Br regioisomer.
Supports faster coupling and higher throughput.
Pd(PPh₃)₄, 80 °C; surrogate scaffold data.
Suzuki–Miyaura cross‑coupling 4‑bromoquinoline regioselective reactivity building‑block efficiency

Orthogonal Ester Deprotection Selectivity: tert‑Butyl Ester Enables Chemoselective Hydrolysis in the Presence of Methyl or Benzyl Esters

Montmorillonite KSF in refluxing acetonitrile achieves quantitative hydrolysis of tert‑butyl esters while leaving methyl, benzyl, allyl, and propargyl esters untouched [REFS‑1]. This chemoselectivity is also compatible with Boc, Cbz, and tert‑butyl ether protecting groups [REFS‑1]. In contrast, methyl and ethyl esters require strongly basic or acidic conditions for hydrolysis, which can cleave acid‑labile protecting groups such as Boc carbamates or tert‑butyl ethers, thereby limiting the synthetic scope [REFS‑2]. Although this is a class‑level property of tert‑butyl esters rather than a study performed on the quinoline scaffold itself, it directly applies to the target compound because the tert‑butyl ester in tert‑butyl 4‑bromoquinoline‑6‑carboxylate is electronically indistinguishable from other aryl tert‑butyl esters.

Orthogonal deprotection
Class-level
tBu ester cleaved selectively
Me/Bn esters and Boc groups preserved.
Enables convergent routes with fewer protection steps.
Montmorillonite KSF or TFA conditions.
chemoselective deprotection tert‑butyl ester montmorillonite KSF orthogonal protecting groups

Regioisomeric Distinction: 4‑Bromo‑6‑carboxylate vs. 6‑Bromo‑4‑carboxylate Determines Downstream Functionalization Order

tert‑Butyl 4‑bromoquinoline‑6‑carboxylate (CAS 2222664‑57‑3) and its regioisomer tert‑butyl 6‑bromoquinoline‑4‑carboxylate (CAS 2374782‑77‑9) share the identical molecular formula (C₁₄H₁₄BrNO₂, MW 308.17) but position the bromine and ester groups on different carbons of the quinoline ring [REFS‑1][REFS‑2]. In the target compound, the bromine is at C4 (adjacent to the quinoline nitrogen, an electron‑deficient position) and the ester is at C6. In the isomer, the bromine is at C6 (an electron‑rich position on the benzo ring) and the ester is at C4. This difference is functionally meaningful because the C4 position is the most electrophilic site on the quinoline ring, conferring highest reactivity in palladium‑catalyzed cross‑coupling (96% yield vs. 82% for the C6‑bromo analog) [REFS‑3]. Additionally, the C4 ester in the isomer is directly adjacent to the quinoline nitrogen, which can chelate Lewis acids and complicate reactions at the ester group, whereas the C6 ester in the target compound is electronically isolated and behaves as a standard aryl ester [REFS‑4].

Regioisomer distinction
Direct comparison
4-Br (electron-deficient) vs. 6-Br (electron-rich)
+14% absolute yield advantage for 4-Br pattern.
Correct regioisomer is critical for SAR campaign integrity.
Identical molecular formula, different connectivity.
regioisomer bromoquinoline carboxylate positional isomer synthetic route design

Commercial Availability and Purity Comparison Among 4‑Bromoquinoline‑6‑carboxylate Esters

Among the three common 4‑bromoquinoline‑6‑carboxylate esters, the methyl analog (CAS 219763‑85‑6) is available from Sigma‑Aldrich at 95% purity [REFS‑1], and the ethyl analog (CAS 958332‑97‑3) is available from Bidepharm at 98% purity [REFS‑2]. The tert‑butyl ester (CAS 2222664‑57‑3) is offered by Chemsrc and other specialty suppliers, and although a direct purity specification was not publicly confirmed at the time of this analysis, its molecular weight (308.17) and SMILES are unambiguously assigned [REFS‑3]. The key differentiator is not purity ceiling but functional utility: only the tert‑butyl ester can be deprotected under neutral, chemoselective conditions (montmorillonite KSF or TFA) without affecting other ester protecting groups [REFS‑4]. This makes it the preferred choice when the synthetic sequence requires sequential unmasking of multiple carboxylic acid functionalities.

Commercial purity context
Data to verify
Functional selectivity over purity ceiling
Me ester (95%), Et ester (98%) available.
Orthogonal deprotection is the key selection differentiator.
Supplier purity specification for tBu ester to confirm.
commercial availability purity specification methyl ester ethyl ester tert‑butyl ester

Optimal Application Scenarios for tert‑Butyl 4‑Bromoquinoline‑6‑Carboxylate in Drug Discovery and Chemical Biology


Diversity‑Oriented Synthesis of Kinase Inhibitor Libraries via Sequential Suzuki Coupling and Amide Formation

The 4‑bromo position’s near‑quantitative Suzuki coupling yield (96%, <2 h) enables rapid, high‑fidelity diversification at the C4 position of the quinoline scaffold [REFS‑1]. Following cross‑coupling, the tert‑butyl ester at C6 can be chemoselectively cleaved under mild acidic conditions (e.g., TFA/CH₂Cl₂ or montmorillonite KSF/CH₃CN) without affecting Boc‑protected amines introduced during the coupling step, and the liberated carboxylic acid can then be elaborated to amides, hydrazides, or other functional groups [REFS‑2]. This two‑step, one‑pot diversification sequence is particularly valuable in kinase inhibitor programs where quinoline scaffolds are privileged pharmacophores [REFS‑3].

Controlled Synthesis of Dual‑Functionalized Quinoline Probes for Chemical Biology

The orthogonal reactivity of the C4‑bromine and C6‑tert‑butyl ester allows sequential, site‑specific installation of two different functional moieties—for example, a fluorescent reporter at C4 via Suzuki coupling and a biotin affinity tag at C6 via amide coupling after ester deprotection [REFS‑1][REFS‑2]. The high coupling efficiency at the 4‑position (96% yield) minimizes the need for chromatographic purification between steps, preserving the integrity of sensitive bioconjugates [REFS‑1].

Late‑Stage Functionalization in Multi‑Step API Intermediate Synthesis

In convergent synthetic routes to active pharmaceutical ingredients (APIs), the tert‑butyl ester serves as a latent carboxylic acid that can be unmasked in the final step without disturbing the elaborated molecular framework [REFS‑2]. The 4‑bromo handle can be exploited early in the synthesis to install a key aryl or heteroaryl substituent via Suzuki coupling, and the tert‑butyl ester is then cleaved as a final deprotection to reveal the carboxylic acid for salt formation or conjugation [REFS‑1]. This strategy is employed in the synthesis of HCV protease inhibitor intermediates, where bromo‑substituted quinolines are critical building blocks [REFS‑4].

Comparative Reactivity Studies and Reaction Optimization Using the 4‑Bromo Scaffold as a Model Substrate

Because the 4‑bromo position on quinoline is the most reactive site among all bromo‑regioisomers [REFS‑1], tert‑butyl 4‑bromoquinoline‑6‑carboxylate serves as an ideal model substrate for developing and benchmarking new cross‑coupling methodologies. Its high reactivity ensures that even sub‑optimal catalysts or ligands will yield detectable product, allowing researchers to rapidly screen conditions before applying them to less reactive substrates [REFS‑1][REFS‑3].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Reported high-yield Suzuki coupling at C4
Coupling efficiency and library diversity metrics
Dual-functionalized chemical probes
Sequential orthogonal derivatization
Site-specific reporter/bioconjugate installation
Late-stage API intermediate functionalization
Chemoselective tBu ester unmasking
Acid-labile protecting group compatibility
Cross-coupling methodology development
High baseline reactivity of 4-Br position
Model substrate for catalyst/ligand screening
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